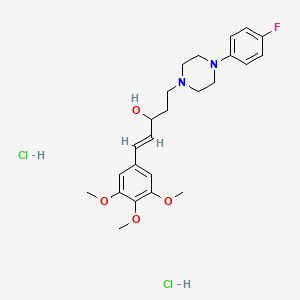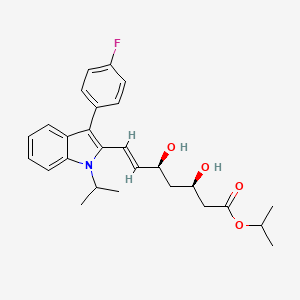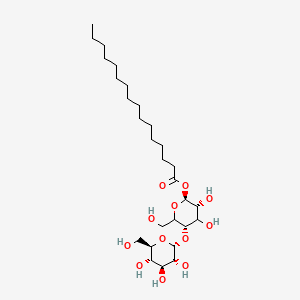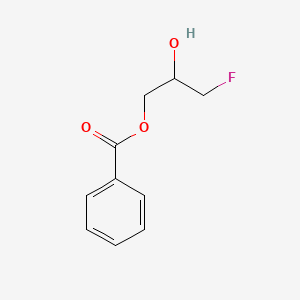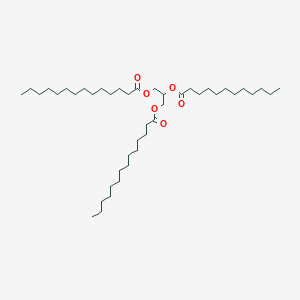
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate is a complex ester compound with the molecular formula C37H70O6 It is a derivative of glycerol, where two of the hydroxyl groups are esterified with tetradecanoic acid (myristic acid) and the remaining hydroxyl group is esterified with dodecanoic acid (lauric acid)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate typically involves the esterification of glycerol with dodecanoic acid and tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized catalysts on solid supports can enhance the efficiency and selectivity of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and improve the yield of the desired ester.
化学反应分析
Types of Reactions
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield glycerol, dodecanoic acid, and tetradecanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by bases or enzymes.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Transesterification: Catalyzed by sodium methoxide or lipase enzymes, often performed at temperatures ranging from 50-100°C.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol, dodecanoic acid, and tetradecanoic acid.
Transesterification: New esters depending on the alcohol or acid used.
Oxidation: Carboxylic acids and aldehydes derived from the original ester groups.
科学研究应用
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a substrate for lipase enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
作用机制
The mechanism of action of 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate involves its interaction with enzymes such as lipases, which catalyze the hydrolysis of ester bonds. The compound can also interact with cell membranes, affecting their fluidity and permeability. The molecular targets include esterases and other enzymes involved in lipid metabolism.
相似化合物的比较
Similar Compounds
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with shorter fatty acid chains.
2-(Acetoxymethoxy)-1,3-propanediyl diacetate: Another glycerol derivative with different ester groups.
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A phosphatidylethanolamine derivative with similar ester groups.
Uniqueness
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate is unique due to its specific combination of dodecanoic and tetradecanoic acid ester groups, which confer distinct physical and chemical properties. Its longer fatty acid chains provide enhanced hydrophobicity and stability compared to similar compounds with shorter chains.
属性
分子式 |
C43H82O6 |
|---|---|
分子量 |
695.1 g/mol |
IUPAC 名称 |
(2-dodecanoyloxy-3-tetradecanoyloxypropyl) tetradecanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-26-29-32-35-41(44)47-38-40(49-43(46)37-34-31-28-23-18-15-12-9-6-3)39-48-42(45)36-33-30-27-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChI 键 |
MIWNOASYIUXTRD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


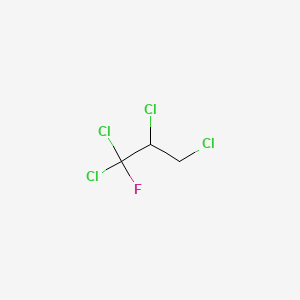
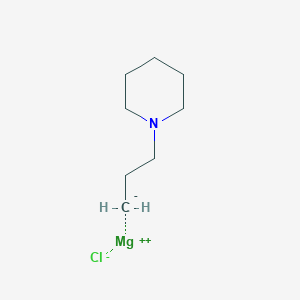
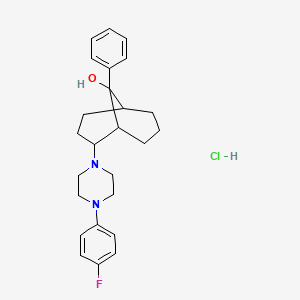
![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
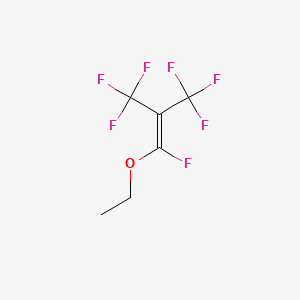
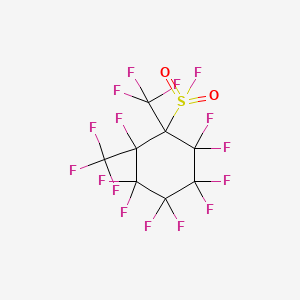
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
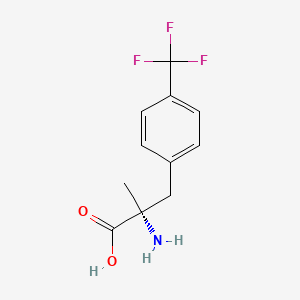
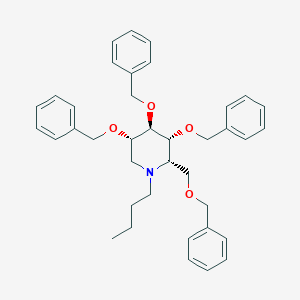
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
